t-Boc-N-amido-PEG3-sulfonic acid

説明

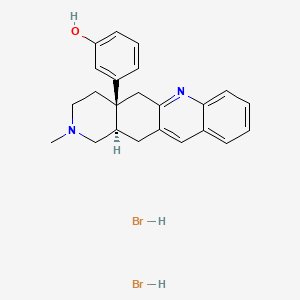

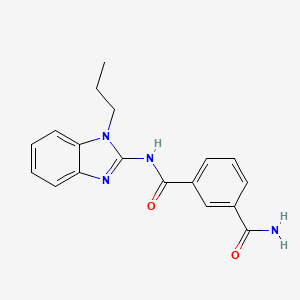

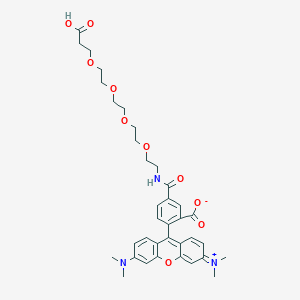

T-Boc-N-amido-PEG3-sulfonic acid is a PEG linker containing a t-Boc protected amine group and a sulfonic acid . The t-Boc protecting group can be removed under acidic conditions so that the amine can be further reacted . The sulfonic acid can undergo esterification, halogenation, and displacement reactions . The hydrophilic PEG linker increases the water solubility of the compound in aqueous media .

Synthesis Analysis

The synthesis of this compound involves the use of a t-Boc protected amine group and a sulfonic acid . The t-Boc protecting group can be removed under acidic conditions, allowing the amine to be further reacted . The sulfonic acid can undergo various reactions such as esterification, halogenation, and displacement .Molecular Structure Analysis

The molecular formula of this compound is C13H27NO8S . It has a molecular weight of 357.4 g/mol . The compound contains a t-Boc protected amine group and a sulfonic acid .Chemical Reactions Analysis

The t-Boc protecting group in this compound can be removed under acidic conditions, allowing the amine to be further reacted . The sulfonic acid can undergo various reactions such as esterification, halogenation, and displacement .Physical and Chemical Properties Analysis

This compound has a molecular weight of 357.4 g/mol . Its molecular formula is C13H27NO8S . The compound is a PEG linker that increases the water solubility of the compound in aqueous media .科学的研究の応用

Catalytic Applications

Allylation Catalysis : Phosphotungstic acid catalyzes the allylation of N-tert-butyloxycarbonyl (Boc)-a-amido sulfones, demonstrating its efficacy in organic synthesis (Ghosh et al., 2014).

Synthesis of α-Amido Stannanes : The synthesis of N-Boc-α-amido stannanes from α-amido sulfones is facilitated by TMSSnBu(3) and CsF, showing the versatility of Boc-a-amido sulfones in organostannane chemistry (Mita et al., 2011).

Mannich Reactions : N-Boc and N-Cbz protected α-amido sulfones are used in organocatalytic asymmetric Mannich reactions, showcasing the importance of Boc-a-amido sulfones in asymmetric synthesis (Marianacci et al., 2007).

Polymer Applications

Chemically Amplified Resists for Lithography : t-BOC-styrene sulfone copolymers are used in chemically amplified resist systems for deep-UV lithography, highlighting the material's potential in microfabrication (Tarascon et al., 1989).

Nanocatalysts : Fe3O4@PEG400-SO3H core-shell nanostructures, utilizing sulfonic acid groups, have been used as nanocatalysts for synthesizing N-substituted pyrroles, indicating the role of Boc-a-amido sulfones in nanocatalysis (Bonyasi et al., 2017).

Sulfonated Nanocomposites : Sulfonated multiwall carbon nanotubes (SMWCNTs) with pendant alkyl sulfonic acid groups demonstrate improved water flux and anti-fouling properties in nanocomposite membranes, relevant to filtration and separation technologies (Zheng et al., 2017).

Chemical Synthesis Applications

Boc Protection of Amines : N-sulfonic acid poly(4-vinylpyridinium) chloride is used for efficient N-Boc protection of amines, demonstrating the chemical versatility of Boc-a-amido sulfones in amine protection (Shirini et al., 2013).

Calcium Complex Formation : Boc-amido sulfones are involved in forming weak NH...O hydrogen-bonded Ca(II)-aryl sulfonate complexes, which are significant for understanding molecular interactions and complexation (Onoda et al., 2001).

Biomedical Applications

- Antiviral Potential : Polyethyleneglycol bound sulfonic acid (PEG-OSO3H), a modified polyethylene glycol, has been used in the synthesis of compounds with significant antiviral activity against tobacco mosaic virus, indicating potential biomedical applications (Naidu et al., 2012).

作用機序

Target of Action

t-Boc-N-amido-PEG3-sulfonic acid, also known as Boc-NH-PEG3-sulfonic acid, is a PEG linker . It contains a t-Boc protected amine group and a sulfonic acid . The primary targets of this compound are molecules that can react with the amine group and the sulfonic acid .

Mode of Action

The t-Boc protecting group can be removed under acidic conditions, freeing the amine to further react . The sulfonic acid can undergo esterification, halogenation, and displacement reactions . This allows the compound to link other molecules together, making it useful in various biochemical applications .

Biochemical Pathways

The exact biochemical pathways affected by this compound depend on the molecules it is linked to. As a linker, it can be used to connect a wide variety of molecules, potentially affecting many different pathways .

Pharmacokinetics

The hydrophilic peg linker increases the water solubility of the compound in aqueous media , which could potentially enhance its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action depend on the molecules it is linked to. By connecting different molecules, it can enable or enhance their interactions, potentially leading to various effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the removal of the t-Boc protecting group requires acidic conditions . Additionally, the compound’s water solubility suggests that it may be more effective in aqueous environments .

特性

IUPAC Name |

2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H27NO8S/c1-13(2,3)22-12(15)14-4-5-19-6-7-20-8-9-21-10-11-23(16,17)18/h4-11H2,1-3H3,(H,14,15)(H,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVHIYMDHNOIKJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCOCCOCCS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27NO8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{(1s)-1-[3-Fluoro-4-(Trifluoromethoxy)phenyl]-2-Methoxyethyl}-7-Methoxy-2-Oxo-2,3-Dihydropyrido[2,3-B]pyrazine-4(1h)-Carboxamide](/img/structure/B611127.png)

![4-((9-Cyclopentyl-7,7-difluoro-5-methyl-6-oxo-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b][1,4]diazepin-2-yl)amino)-2-fluoro-5-methoxy-N-(1-methylpiperidin-4-yl)benzamide](/img/structure/B611128.png)

![Ethyl (4bS,8R,8aS,14bR)-7-(cyclopropylmethyl)-5,6,7,8,8a,9,14,14b-octahydro-1,8a-dihydroxy-4,8-methanobenzofuro[2,3-a]pyrido[4,3-b]carbazole-12-carboxylate](/img/structure/B611147.png)